molecular formula C10H10ClIN4O4 B12333080 6-Chloro-2-iodopurine riboside

6-Chloro-2-iodopurine riboside

Cat. No.: B12333080
M. Wt: 412.57 g/mol
InChI Key: BUXRSMOYQZICAU-UUOKFMHZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodopurine riboside typically involves the halogenation of purine derivatives. One efficient method starts with hypoxanthine, which undergoes a regiospecific lithiation/quenching sequence using Harpoon’s base and tributyltin chloride . This method ensures the selective introduction of chlorine and iodine atoms at the desired positions on the purine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. The scalability of the lithiation/quenching sequence makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodopurine riboside undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 50°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of purine derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the purine ring .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloropurine riboside
  • 2-Iodopurine riboside
  • 6-Chloro-2-fluoropurine riboside

Uniqueness

6-Chloro-2-iodopurine riboside is unique due to the simultaneous presence of chlorine and iodine atoms on the purine ring. This dual halogenation significantly enhances its reactivity and biological activity compared to similar compounds. For instance, while 6-Chloropurine riboside and 2-Iodopurine riboside each have a single halogen atom, the combination of both chlorine and iodine in this compound provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C10H10ClIN4O4

Molecular Weight

412.57 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1

InChI Key

BUXRSMOYQZICAU-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I

Origin of Product

United States

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